molecular formula C9H10N2O B1221376 Phenidone CAS No. 92-43-3

Phenidone

Cat. No. B1221376
CAS RN: 92-43-3
M. Wt: 162.19 g/mol
InChI Key: CMCWWLVWPDLCRM-UHFFFAOYSA-N
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Patent
US05807863

Procedure details

Phenylhydrazine (10.8 g, 0.1 mol), and acrylamide (7.8 g, 0.11 mol), pulverized potassium hydroxide (12.5 g, 0.22) and a catalytic amount of tetrabutylammonium bromide is refluxed for 30 minutes. The precipitate is filtered and washed with toluene. The crystalline sold is dissolved in water. Acidification with acetic acid, filtration and drying gives 1-phenyl-3-pyrazolidone.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](N)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]1([N:7]2[CH2:11][CH2:10][C:9](=[O:12])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline sold is dissolved in water
FILTRATION
Type
FILTRATION
Details
Acidification with acetic acid, filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.